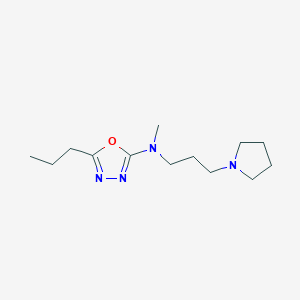![molecular formula C14H17N3OS B5633535 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is its broad spectrum of activity against different types of diseases. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the specific enzymes or genes that are targeted by this compound. This could lead to the development of more targeted therapies for specific diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide involves the reaction of 2-(3-pyridinyl)ethanamine and 2-propylthiocarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-propyl-N-(2-pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-13-17-12(10-19-13)14(18)16-8-6-11-5-3-7-15-9-11/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSHVARDJSHWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)


![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)


![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)

![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)
![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)